Brain Tumor Tissue Accumulation vs. DFMO: MGBG Achieves 5- to 19-Fold Higher Concentration in Human Glioblastoma
MGBG demonstrates rapid and substantial penetration into human intracerebral tumors. In two glioblastoma multiforme patients administered MGBG (100–200 mg/m² i.v.), concentrations in viable brain tumor tissue were 5- to 19-fold higher than concurrent plasma levels [1]. By contrast, DFMO exhibits restricted diffusion across the blood-brain and blood-CSF barriers in both rats and dogs, with its hydrophilicity limiting crossing of lipid cell membranes [2][3]. This represents a qualitative difference in brain tumor targeting capability between the two agents.
| Evidence Dimension | Brain tumor tissue-to-plasma concentration ratio |
|---|---|
| Target Compound Data | 5- to 19-fold higher than plasma in glioblastoma multiforme patients (MGBG 100–200 mg/m² i.v.) |
| Comparator Or Baseline | DFMO: restricted diffusion across BBB; hydrophilic, unable to cross lipid cell membranes |
| Quantified Difference | MGBG achieves multi-fold brain tumor accumulation; DFMO brain penetration is qualitatively restricted |
| Conditions | Human glioblastoma patients (n=6) during surgical resection; MGBG by 3-h i.v. infusion |
Why This Matters
For neuro-oncology research requiring target engagement in brain tumors, MGBG is uniquely positioned among polyamine inhibitors because DFMO cannot reliably access intracerebral targets.
- [1] Rosenblum MG, et al. Penetration of methylglyoxal bis(guanylhydrazone) into intracerebral tumors in humans. Cancer Res. 1981;41(2):459-462. View Source
- [2] Levin VA, et al. Brain, CSF, and tumor pharmacokinetics of α-difluoromethylornithine in rats and dogs. Cancer Chemother Pharmacol. 1983;10(3):196-199. View Source
- [3] Academia.edu. DFMO's hydrophilicity limits its ability to cross cell membranes and reach desired therapeutic sites. 2021. View Source
